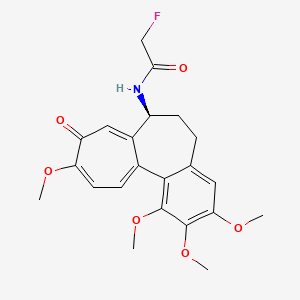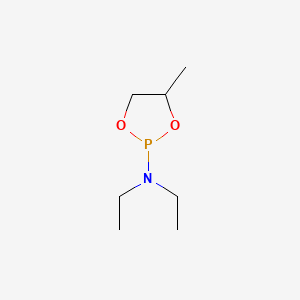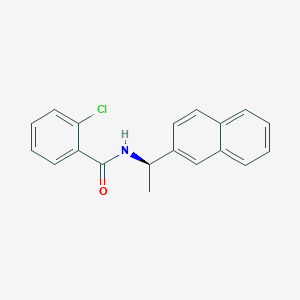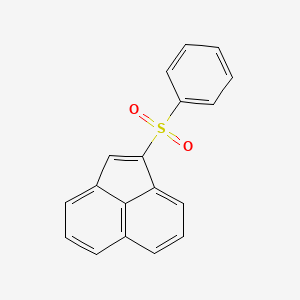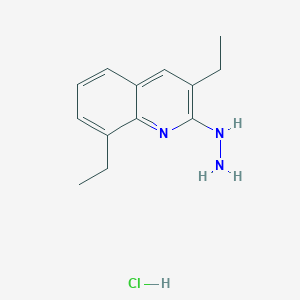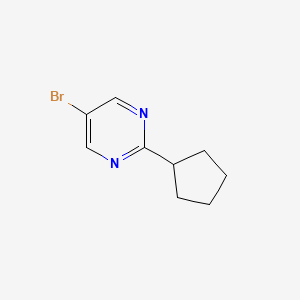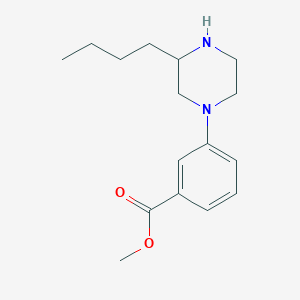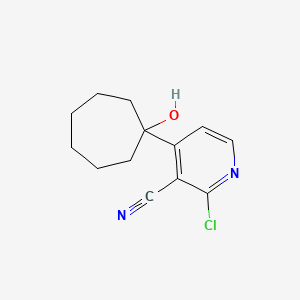
2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile is a synthetic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorine atom at the 2-position, a hydroxy-cycloheptyl group at the 4-position, and a nitrile group attached to the nicotinic ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of a nitrile group to the nicotinic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom at the 2-position.
Cycloheptylation: Attachment of a hydroxy-cycloheptyl group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Major Products:
Oxidation: Formation of 2-Chloro-4-(1-oxo-cycloheptyl)-nicotinonitrile.
Reduction: Formation of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinamide.
Substitution: Formation of 2-Substituted-4-(1-hydroxy-cycloheptyl)-nicotinonitrile derivatives.
科学研究应用
2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile involves its interaction with specific molecular targets. The hydroxy-cycloheptyl group may enhance its binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
- 2-Chloro-4-(1-hydroxy-cyclohexyl)-nicotinonitrile
- 2-Chloro-4-(1-hydroxy-cyclooctyl)-nicotinonitrile
- 2-Chloro-4-(1-hydroxy-cyclopentyl)-nicotinonitrile
Comparison: Compared to its analogs, 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile is unique due to the size and flexibility of the cycloheptyl ring. This structural feature may influence its chemical reactivity, biological activity, and overall stability, making it a compound of particular interest in various research domains.
属性
分子式 |
C13H15ClN2O |
|---|---|
分子量 |
250.72 g/mol |
IUPAC 名称 |
2-chloro-4-(1-hydroxycycloheptyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H15ClN2O/c14-12-10(9-15)11(5-8-16-12)13(17)6-3-1-2-4-7-13/h5,8,17H,1-4,6-7H2 |
InChI 键 |
IXQLROBMKFOKFM-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)(C2=C(C(=NC=C2)Cl)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)

![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
